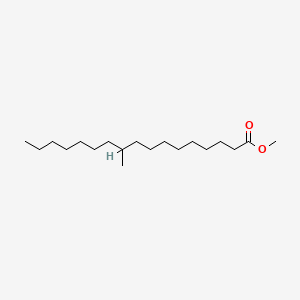

Methyl 10-methylheptadecanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 10-methylheptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-4-5-6-9-12-15-18(2)16-13-10-7-8-11-14-17-19(20)21-3/h18H,4-17H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRJCIKFLPGIEQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(C)CCCCCCCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00947789 | |

| Record name | Methyl 10-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2490-25-7 | |

| Record name | Heptadecanoic acid, 10-methyl-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002490257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 10-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00947789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Biosynthesis of 10-Methylheptadecanoic Acid in Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

10-Methylheptadecanoic acid is a saturated fatty acid with a methyl group at the tenth carbon. It belongs to the class of methyl-branched fatty acids, which are important components of the cell membranes of various bacteria. The presence and position of methyl branches in fatty acids can significantly influence the physical properties of bacterial membranes, such as fluidity and permeability. This, in turn, affects the organism's ability to adapt to different environmental conditions and can play a role in its pathogenicity. Understanding the biosynthetic pathway of 10-methylheptadecanoic acid is therefore of considerable interest for the development of novel antimicrobial agents that target bacterial lipid metabolism. This technical guide provides an in-depth overview of the core biosynthetic pathway, including the key enzymes involved, available quantitative data, detailed experimental protocols for its study, and visual representations of the pathway and experimental workflows.

The Core Biosynthesis Pathway

The biosynthesis of 10-methylheptadecanoic acid in bacteria is not a de novo process for the entire molecule but rather a modification of a pre-existing fatty acid. The pathway is analogous to the well-characterized biosynthesis of tuberculostearic acid (10-methyloctadecanoic acid)[1][2]. It is a two-step enzymatic process that introduces a methyl group at the C10 position of a C17 monounsaturated fatty acid precursor.

The key enzymes involved in this pathway are:

-

BfaB (S-adenosyl-L-methionine-dependent methyltransferase): This enzyme catalyzes the first step, which is the transfer of a methylene (B1212753) group from S-adenosyl-L-methionine (SAM) to the double bond of the fatty acid precursor. This reaction forms a 10-methyleneheptadecanoyl intermediate.

-

BfaA (Flavin adenine (B156593) dinucleotide (FAD)-binding oxidoreductase): This enzyme catalyzes the second and final step, the reduction of the methylene group of the intermediate to a methyl group, yielding 10-methylheptadecanoic acid. This reaction typically utilizes NADPH as the reducing agent[3][4].

The likely precursor for the synthesis of 10-methylheptadecanoic acid is cis-heptadecenoic acid, with the double bond at the Δ9 position.

Signaling Pathway Diagram

Caption: Biosynthesis pathway of 10-methylheptadecanoic acid.

Quantitative Data

Quantitative data on the biosynthesis of 10-methylheptadecanoic acid is limited in the published literature. The following table summarizes the available information on the substrate specificity of the involved enzymes, which has been inferred from studies on homologous systems.

| Enzyme | Substrate(s) | Product(s) | Kinetic Parameters | Source Organism (for homologous enzymes) |

| BfaB (Methyltransferase) | C14-C20 fatty acids with a Δ9, Δ10, or Δ11 double bond, S-adenosyl-L-methionine | 10-Methylene fatty acid intermediate, S-adenosyl-L-homocysteine | Specific kinetic data (Km, kcat, Vmax) are not readily available in the literature. | Actinomycetes and γ-proteobacteria |

| BfaA (Oxidoreductase) | 10-Methylene fatty acid intermediate, NADPH | 10-Methyl branched fatty acid, NADP+ | Specific kinetic data (Km, kcat, Vmax) are not readily available in the literature. | Actinomycetes and γ-proteobacteria |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 10-methylheptadecanoic acid biosynthesis.

Heterologous Expression and Purification of BfaA and BfaB

This protocol describes a general approach for producing and purifying the BfaA and BfaB enzymes for in vitro characterization.

a. Gene Synthesis and Cloning:

-

Obtain the gene sequences for bfaA and bfaB from a bacterial species known to produce 10-methyl branched fatty acids.

-

Codon-optimize the gene sequences for expression in Escherichia coli.

-

Synthesize the genes and clone them into a suitable expression vector (e.g., pET series) containing an N- or C-terminal polyhistidine tag for affinity purification.

b. Protein Expression:

-

Transform the expression plasmids into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

-

Continue the culture at a lower temperature (e.g., 16-25°C) for 16-24 hours to enhance soluble protein expression.

c. Cell Lysis and Protein Purification:

-

Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

-

Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM dithiothreitol (B142953) (DTT), and a protease inhibitor cocktail).

-

Lyse the cells by sonication or using a French press.

-

Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

-

Load the supernatant onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

-

Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Analyze the purified protein fractions by SDS-PAGE.

-

Pool the fractions containing the purified protein and dialyze against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol).

-

Determine the protein concentration using a Bradford assay or by measuring the absorbance at 280 nm.

In Vitro Enzyme Assays

a. BfaB (Methyltransferase) Assay:

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 100 µM of the monounsaturated fatty acid substrate (e.g., cis-9-heptadecenoic acid), 200 µM S-adenosyl-L-methionine (SAM), and 1-5 µM of purified BfaB enzyme in a total volume of 100 µL.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of 1 M HCl.

-

Extract the fatty acids with an organic solvent (e.g., ethyl acetate (B1210297) or hexane).

-

Dry the organic phase under a stream of nitrogen.

-

Derivatize the fatty acids to their methyl esters (see protocol below).

-

Analyze the products by GC-MS to detect the formation of the 10-methyleneheptadecanoyl intermediate.

b. BfaA (Oxidoreductase) Assay:

-

Prepare the 10-methyleneheptadecanoyl intermediate by a larger-scale BfaB reaction followed by purification, or through chemical synthesis.

-

Prepare a reaction mixture containing 50 mM Tris-HCl pH 7.5, 50 µM of the 10-methyleneheptadecanoyl intermediate, 200 µM NADPH, and 1-5 µM of purified BfaA enzyme in a total volume of 100 µL.

-

Monitor the oxidation of NADPH by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

-

Alternatively, the reaction can be stopped and the fatty acids extracted, derivatized, and analyzed by GC-MS to confirm the formation of 10-methylheptadecanoic acid.

Analysis of 10-Methylheptadecanoic Acid from Bacterial Cultures

This protocol details the extraction, derivatization, and analysis of fatty acids from bacterial cells.

a. Lipid Extraction:

-

Harvest bacterial cells from a culture by centrifugation.

-

Wash the cell pellet with a saline solution and then lyophilize to dryness.

-

Perform a Bligh-Dyer extraction by adding a mixture of chloroform, methanol, and water (or a suitable buffer) to the dried cell pellet.

-

Vortex the mixture vigorously and then centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

b. Fatty Acid Methyl Ester (FAME) Derivatization:

-

To the dried lipid extract, add a solution of 0.5 M sodium methoxide (B1231860) in methanol.

-

Incubate at 50°C for 10-15 minutes to transesterify the fatty acids.

-

Neutralize the reaction by adding an acid (e.g., acetic acid).

-

Add water and extract the FAMEs with hexane (B92381).

-

Collect the upper hexane layer containing the FAMEs.

-

Wash the hexane layer with water and then dry it over anhydrous sodium sulfate.

-

Concentrate the FAME solution under a stream of nitrogen to a suitable volume for GC-MS analysis.

c. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Inject the FAME sample into a GC-MS system equipped with a suitable capillary column (e.g., a polar column like a BPX70 or a non-polar column like a DB-5ms).

-

Use a temperature program that allows for the separation of different fatty acid methyl esters. A typical program might start at a low temperature (e.g., 80°C), ramp up to a higher temperature (e.g., 250°C), and hold for a period.

-

The mass spectrometer should be operated in electron ionization (EI) mode.

-

Identify the 10-methylheptadecanoic acid methyl ester peak by its retention time and its characteristic mass spectrum, which will show a molecular ion peak and specific fragmentation patterns indicating the position of the methyl branch. The use of a commercial or in-house library of FAME mass spectra is highly recommended for confident identification.

Experimental Workflow Diagram

Caption: A general workflow for the analysis of 10-methylheptadecanoic acid.

Conclusion

The biosynthesis of 10-methylheptadecanoic acid in bacteria is a two-step enzymatic modification of a monounsaturated fatty acid precursor, catalyzed by the methyltransferase BfaB and the oxidoreductase BfaA. While the overall pathway is understood, there is a notable lack of specific quantitative data, particularly regarding the kinetic parameters of the key enzymes. The experimental protocols provided in this guide offer a framework for researchers to further investigate this pathway, including the expression and characterization of the biosynthetic enzymes and the analysis of the final product from bacterial sources. Further research in this area will be crucial for a more complete understanding of bacterial lipid metabolism and for the potential development of novel therapeutics targeting this essential pathway.

References

- 1. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetic and chemical control of tuberculostearic acid production in Mycobacterium avium subspecies paratuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physical and Chemical Properties of Methyl 10-methylheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester (FAME). While its straight-chain isomer, methyl heptadecanoate, is more commonly studied, branched-chain fatty acids and their esters are gaining interest in various scientific fields for their unique physical properties and potential biological activities. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and analysis. Due to the limited availability of experimental data for this specific isomer, information for the straight-chain analogue and general properties of branched-chain FAMEs are included for comparative purposes.

Core Physical and Chemical Properties

Table 1: Physical and Chemical Properties of this compound and Related Compounds

| Property | This compound | Methyl heptadecanoate (for comparison) | Source |

| Molecular Formula | C₁₉H₃₈O₂ | C₁₈H₃₆O₂ | [1] |

| Molecular Weight | 298.5 g/mol | 284.48 g/mol | [1] |

| CAS Number | 2490-25-7 | 1731-92-6 | [1] |

| Appearance | Not available | Light yellow solid | [2] |

| Melting Point | Not available | 29 - 30 °C | [2] |

| Boiling Point | Not available | 152 - 153 °C | [2] |

| Density | Not available | Not available | |

| Solubility | Not available | Not available |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of this compound.

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Key Data Points | Source |

| Mass Spectrometry (GC-MS) | Molecular Ion (M+): m/z 298. Key fragments can be used to determine the branch position. | [1] |

| ¹³C Nuclear Magnetic Resonance (NMR) | Spectral data available in public databases. Specific peak assignments require further analysis. | [1] |

| ¹H Nuclear Magnetic Resonance (NMR) | Predicted spectra are available. Experimental data is not readily published. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes a general method for the synthesis of FAMEs which can be adapted for this compound from its corresponding carboxylic acid.

Materials:

-

10-methylheptadecanoic acid

-

Anhydrous methanol (B129727)

-

Concentrated sulfuric acid (catalyst)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 10-methylheptadecanoic acid in an excess of anhydrous methanol (e.g., 20-fold molar excess).

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the carboxylic acid weight) while stirring.

-

Attach a condenser and reflux the mixture for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After cooling to room temperature, most of the excess methanol is removed using a rotary evaporator.

-

The residue is dissolved in diethyl ether and transferred to a separatory funnel.

-

The organic layer is washed sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude this compound.

Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane (B92381):ethyl acetate (B1210297) gradient system.

Synthesis and purification workflow for this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary technique for the identification and quantification of FAMEs.

Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., DB-23 or similar polar column).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 250°C) at a controlled rate (e.g., 5°C/min).

-

Injector: Split/splitless injector, operated at a temperature higher than the oven.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to obtain mass spectra for identification.

Sample Preparation:

-

Dissolve a small amount of the purified this compound in a volatile solvent such as hexane or dichloromethane.

-

Inject an appropriate volume (e.g., 1 µL) into the GC-MS system.

Data Analysis: The retention time of the compound is determined from the total ion chromatogram. The mass spectrum is analyzed to confirm the molecular weight (molecular ion at m/z 298) and the fragmentation pattern is used to confirm the structure, particularly the position of the methyl branch.

Workflow for the GC-MS analysis of this compound.

Chemical Reactivity and Stability

Fatty acid methyl esters are generally stable compounds. However, they can undergo hydrolysis back to the corresponding carboxylic acid and methanol in the presence of strong acids or bases and water. As a saturated fatty acid ester, this compound is expected to be resistant to oxidation under normal storage conditions. For long-term storage, it is recommended to keep the compound in a cool, dark place under an inert atmosphere to prevent any potential degradation.

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the involvement of this compound in any signaling pathways. Branched-chain fatty acids are known to be components of bacterial cell membranes and can influence membrane fluidity. Research into the biological effects of specific branched-chain fatty acids is an emerging area.

Conclusion

This technical guide provides a summary of the current knowledge on the physical and chemical properties of this compound. While there is a notable lack of experimentally determined physical data for this specific branched-chain isomer, this document offers a foundation for researchers by providing computed data, information on a closely related compound, and detailed protocols for its synthesis and analysis. Further research is warranted to fully characterize the physical properties and explore the potential biological roles of this molecule.

References

Methyl 10-methylheptadecanoate CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of methyl 10-methylheptadecanoate. Due to the limited publicly available research on this specific branched-chain fatty acid methyl ester, this document focuses on its fundamental characteristics and identification.

Core Chemical Data

This compound is a branched-chain fatty acid methyl ester. Its fundamental chemical identifiers and properties are summarized below for easy reference.

| Property | Value | Source |

| CAS Number | 2490-25-7 | [1][2] |

| Molecular Formula | C₁₉H₃₈O₂ | [1][2] |

| Molecular Weight | 298.5 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Heptadecanoic acid, 10-methyl-, methyl ester | [1] |

| Physical State | Liquid | [2] |

| Purity | >98% | [2] |

| Storage | Freezer | [2] |

Experimental Identification

The primary method for the identification and analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique allows for the separation of the compound from a mixture and its subsequent identification based on its mass spectrum.

A general workflow for the identification of this compound in a sample is outlined below.

Biological Significance and Signaling Pathways

Currently, there is a notable lack of specific research into the biological activities and associated signaling pathways of this compound. While its parent carboxylic acid, 10-methylheptadecanoic acid, has been identified in common wheat (Triticum aestivum), the biological role of its methyl ester derivative remains largely unexplored in the scientific literature.

Further research is required to elucidate any potential roles of this compound in cellular processes, its metabolic fate, and its potential as a biomarker or therapeutic agent.

Conclusion

This guide provides the core technical data for this compound, focusing on its chemical identity and a general method for its detection. The limited availability of in-depth experimental and biological data for this specific compound highlights an area for future research. As new studies emerge, a more comprehensive understanding of the biological significance and potential applications of this compound will be possible.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectral Data of Methyl 10-methylheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the expected 1H and 13C Nuclear Magnetic Resonance (NMR) spectral data for Methyl 10-methylheptadecanoate. Due to the limited availability of experimentally verified spectra for this specific compound, this guide utilizes data inferred from the closely related analogue, Methyl 10-methylhexadecanoate, and established principles of NMR spectroscopy for fatty acid methyl esters.

Data Presentation

The following tables summarize the anticipated quantitative 1H and 13C NMR spectral data for this compound.

Table 1: Predicted 1H NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.67 | Singlet | 3H | O-CH 3 (Methyl Ester) |

| ~2.30 | Triplet | 2H | -CH 2-COO- (C2) |

| ~1.61 | Multiplet | 2H | -CH 2-CH2-COO- (C3) |

| ~1.25 | Broad Multiplet | ~22H | -(CH 2)n- (Methylene Chain) |

| ~1.15 | Multiplet | 1H | -CH - (C10) |

| ~0.88 | Triplet | 3H | -CH 3 (Terminal, C17) |

| ~0.86 | Doublet | 3H | -CH(CH 3)- (C10-Methyl) |

Table 2: Predicted 13C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~174.4 | C =O (Ester Carbonyl) |

| ~51.4 | O-C H3 (Methyl Ester) |

| ~36.8 | C H (C10) |

| ~34.1 | C H2 (C2) |

| ~32.0 - 22.7 | -(C H2)n- (Methylene Chain) |

| ~22.7 | C H2 (C16) |

| ~19.8 | -CH(C H3)- (C10-Methyl) |

| ~14.1 | C H3 (Terminal, C17) |

Experimental Protocols

The following is a generalized experimental protocol for obtaining 1H and 13C NMR spectra of fatty acid methyl esters like this compound.

Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl3).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

1H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Sequence: A standard single-pulse sequence.

-

Spectral Width: 0-10 ppm

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-5 seconds.

13C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Solvent: CDCl3

-

Temperature: 298 K

-

Pulse Sequence: A standard proton-decoupled pulse sequence.

-

Spectral Width: 0-200 ppm

-

Number of Scans: 1024 or more, due to the low natural abundance of 13C.

-

Relaxation Delay: 2-10 seconds.

Mandatory Visualization

The following diagram illustrates the molecular structure of this compound and highlights the key proton and carbon environments relevant to its NMR spectra.

Caption: Structure and NMR correlations of this compound.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 10-methylheptadecanoate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of Methyl 10-methylheptadecanoate, a branched-chain fatty acid methyl ester. Understanding the fragmentation behavior of such molecules is crucial for their unambiguous identification and characterization in complex biological and chemical matrices, a common requirement in metabolomics, biomarker discovery, and drug development.

Core Data Summary

The electron ionization (EI) mass spectrum of this compound is characterized by a series of fragment ions that provide structural information about the molecule. The molecular ion (M+) is often weak or absent, as is common for long-chain fatty acid methyl esters. The fragmentation pattern is dominated by cleavages at the methyl branch and rearrangements within the ester group.

| Mass-to-Charge Ratio (m/z) | Proposed Fragment Ion/Structure | Fragmentation Pathway |

| 298 | [C19H38O2]+• | Molecular Ion (M+) |

| 267 | [M - OCH3]+ | Loss of the methoxy (B1213986) group |

| 255 | [M - C3H7]+ | Cleavage at the beta-position to the methyl branch (loss of a propyl radical) |

| 213 | [C13H25O2]+ | Cleavage at the alpha-position to the methyl branch on the carboxyl side |

| 199 | [C12H23O2]+ | Cleavage at the beta-position to the methyl branch on the carboxyl side |

| 185 | [C11H21O2]+ | Cleavage at the gamma-position to the methyl branch on the carboxyl side |

| 171 | [C10H19O2]+ | Cleavage at the delta-position to the methyl branch on the carboxyl side |

| 157 | [C9H17O2]+ | Cleavage at the epsilon-position to the methyl branch on the carboxyl side |

| 143 | [C8H15O2]+ | Cleavage at the zeta-position to the methyl branch on the carboxyl side |

| 129 | [C7H13O2]+ | Cleavage at the eta-position to the methyl branch on the carboxyl side |

| 115 | [C6H11O2]+ | Rearrangement and cleavage |

| 97 | [C6H9O]+ | Rearrangement and cleavage |

| 87 | [CH3OCO(CH2)2]+ | McLafferty rearrangement + 14 amu |

| 74 | [CH3OCOH=CH2]+• | McLafferty rearrangement |

Elucidation of the Fragmentation Pathway

The fragmentation of this compound under electron ionization follows predictable pathways for branched-chain fatty acid methyl esters. Key fragmentation events include:

-

Alpha-cleavage: Fission of the C-C bond adjacent to the methyl branch.

-

Beta-cleavage: Fission of the C-C bond once removed from the methyl branch.

-

McLafferty Rearrangement: A characteristic rearrangement of the methyl ester group, leading to the formation of a prominent ion at m/z 74.

The following diagram illustrates the primary fragmentation pathways leading to the major observed ions.

Caption: Fragmentation pathway of this compound.

Experimental Protocols

The following provides a generalized, yet detailed, methodology for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Sample Preparation: Fatty Acid Methyl Ester (FAME) Synthesis

Objective: To convert fatty acids in a sample to their corresponding methyl esters for GC-MS analysis.

Materials:

-

Sample containing lipids

-

Chloroform/Methanol (B129727) (2:1, v/v)

-

0.9% NaCl solution

-

Anhydrous sodium sulfate

-

14% Boron trifluoride in methanol (BF3-methanol)

-

Saturated NaCl solution

Procedure:

-

Lipid Extraction:

-

Homogenize the sample in a chloroform/methanol (2:1, v/v) solution.

-

Add 0.9% NaCl solution to the homogenate to induce phase separation.

-

Centrifuge the mixture and collect the lower organic layer containing the lipids.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Evaporate the solvent under a stream of nitrogen.

-

-

Methylation:

-

To the dried lipid extract, add 1 mL of 14% BF3-methanol solution.

-

Incubate the mixture at 100°C for 30 minutes in a sealed tube.

-

Cool the reaction mixture to room temperature.

-

Add 1 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex the mixture and allow the phases to separate.

-

Carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC-MS analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Objective: To separate and identify this compound from the FAME mixture.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Capillary column suitable for FAME analysis (e.g., DB-23, HP-88, or similar polar column).

GC Conditions:

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp 1: Increase to 180°C at a rate of 10°C/minute.

-

Ramp 2: Increase to 240°C at a rate of 5°C/minute, hold for 10 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/minute.

MS Conditions:

-

Ion Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Scan Range: m/z 50-550

The logical workflow for the identification of this compound is depicted in the following diagram.

Caption: Experimental workflow for GC-MS analysis.

An In-depth Technical Guide to the Solubility of Methyl 10-methylheptadecanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Methyl 10-methylheptadecanoate, a branched-chain fatty acid methyl ester. While specific quantitative solubility data for this compound is limited in publicly available literature, this document consolidates qualitative information, general solubility trends of similar molecules, and detailed experimental protocols relevant to its analysis and quantification.

Physicochemical Properties

This compound is the methyl ester of 10-methylheptadecanoic acid. Its structure consists of a 17-carbon chain with a methyl branch at the 10th carbon position.

Molecular Formula: C₁₉H₃₈O₂ Molecular Weight: 298.5 g/mol [1]

Understanding the physicochemical properties is crucial for predicting its solubility behavior. As a long-chain fatty acid methyl ester, it is a non-polar, hydrophobic molecule.[2]

Solubility Profile

General Solubility of FAMEs:

Fatty acid methyl esters are generally soluble in non-polar and moderately polar organic solvents and insoluble in water.[3] The solubility of fatty acids and their esters in organic solvents is influenced by factors such as the carbon chain length and the polarity of the solvent.[4][5] As the chain length increases, the hydrophobicity of the fatty acid increases, which can affect its solubility.[4][6]

Qualitative Solubility of this compound:

Based on general principles and available data for similar compounds, this compound is expected to be soluble in the following organic solvents:

| Solvent | Polarity | Expected Solubility |

| Hexane (B92381) | Non-polar | Soluble |

| Chloroform (B151607) | Non-polar | Soluble |

| Dichloromethane | Non-polar | Soluble |

| Diethyl Ether | Non-polar | Soluble |

| Ethyl Acetate | Moderately Polar | Slightly Soluble[3] |

| Acetone | Polar Aprotic | Sparingly Soluble |

| Ethanol (B145695) | Polar Protic | Sparingly Soluble |

| Methanol | Polar Protic | Sparingly Soluble |

This table is based on general solubility principles of long-chain fatty acid methyl esters.

For a structurally similar compound, Methyl heptadecanoate, it has been reported to be soluble in alcohol and ether, and slightly soluble in chloroform and ethyl acetate.[3] Quantitative data for Methyl heptadecanoate indicates a solubility of 25 mg/mL in ethanol and 20 mg/mL in DMSO.[7]

Experimental Protocols for Solubility and Quantification

Due to the lack of specific solubility data, two key experimental protocols are provided: a general gravimetric method for determining solubility and a detailed gas chromatography method for the quantification of this compound, which is essential for solubility studies.

This protocol provides a fundamental method for determining the solubility of a solid solute in a solvent.[8][9]

Materials:

-

This compound

-

Selected organic solvent

-

Analytical balance

-

Conical flask or sealed vials

-

Thermostatic shaker or water bath

-

Filtration apparatus (e.g., syringe filter with appropriate membrane)

-

Pre-weighed evaporation dish or vial

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the chosen organic solvent in a conical flask or sealed vial.

-

Place the flask in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid indicates saturation.[8]

-

-

Sample Collection and Filtration:

-

Allow the solution to stand at the constant temperature to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

Filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any remaining microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer a precise volume of the clear, saturated filtrate into a pre-weighed evaporation dish.

-

Evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a vacuum oven at a temperature below the boiling point of the solute may be used.

-

Once the solvent has completely evaporated, place the dish in a desiccator to cool to room temperature.

-

Weigh the dish containing the dry solute.

-

Repeat the drying and weighing steps until a constant weight is achieved.[9]

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish from the final constant weight.

-

Solubility is then expressed as the mass of solute per volume of solvent (e.g., g/L or mg/mL).

-

This protocol details the standard method for the analysis and quantification of fatty acid methyl esters.[10][11][12] This is crucial for accurately determining the concentration of this compound in a solution.

Instrumentation and Materials:

-

Gas Chromatograph with Flame Ionization Detector (GC-FID)

-

Capillary column suitable for FAME analysis (e.g., HP-88, Elite-2560, or similar)[10][12]

-

Autosampler

-

Data acquisition and processing software

-

This compound standard

-

Internal standard (e.g., Methyl heptadecanoate, if not present in the sample)

-

Organic solvent (e.g., hexane or heptane)[10]

GC-FID Operating Conditions (Example):

-

Injector Temperature: 250 °C[13]

-

Detector Temperature: 280 °C[12]

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min)[12]

-

Oven Temperature Program:

-

Initial temperature: 120 °C, hold for 1 min

-

Ramp to 175 °C at 10 °C/min, hold for 10 min

-

Ramp to 210 °C at 5 °C/min, hold for 5 min

-

Ramp to 230 °C at 5 °C/min, hold for 5 min[12]

-

-

Injection Volume: 1 µL

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of calibration standards by diluting the stock solution to different concentrations.

-

If using an internal standard, add a constant, known amount to each calibration standard and sample.

-

-

Sample Preparation:

-

GC-FID Analysis:

-

Inject the prepared standards and samples into the GC-FID system.

-

Record the chromatograms and integrate the peak areas for this compound and the internal standard (if used).

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standards.

-

Determine the concentration of this compound in the unknown sample by using the calibration curve.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound using Gas Chromatography-Flame Ionization Detection.

Caption: Workflow for the quantification of this compound by GC-FID.

Conclusion

While quantitative solubility data for this compound remains elusive in readily accessible literature, its behavior as a long-chain fatty acid methyl ester suggests good solubility in non-polar organic solvents. For researchers and professionals in drug development, the provided experimental protocols for gravimetric solubility determination and GC-FID quantification offer robust methods for empirical analysis. The GC-FID method, in particular, is a powerful tool for accurately determining the concentration of this compound in various solvent systems, which is fundamental to any solubility study. Further experimental investigation is encouraged to establish precise quantitative solubility data for this compound in a range of pharmaceutically and industrially relevant organic solvents.

References

- 1. This compound | C19H38O2 | CID 554139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. NP-MRD: Showing NP-Card for 10-Methylheptadecanoic acid (NP0083682) [np-mrd.org]

- 3. METHYL HEPTADECANOATE | 1731-92-6 [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. shodex.com [shodex.com]

- 7. Methyl heptadecanoate | TargetMol [targetmol.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. s4science.at [s4science.at]

- 11. gcms.cz [gcms.cz]

- 12. science-share.com [science-share.com]

- 13. tools.thermofisher.com [tools.thermofisher.com]

A Comprehensive Technical Guide to the Natural Sources and Distribution of Branched-Chain Fatty acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Branched-chain fatty acids (BCFAs) are a class of aliphatic carboxylic acids characterized by the presence of one or more methyl groups on the carbon chain. Unlike their straight-chain counterparts, BCFAs possess unique physicochemical properties, including lower melting points and altered membrane fluidity, which contribute to their diverse biological roles.[1][2] This technical guide provides an in-depth overview of the natural sources, distribution, and biosynthesis of BCFAs. It also details the experimental protocols for their analysis, intended to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Natural Sources of Branched-Chain Fatty Acids

BCFAs are widely distributed in nature, with significant concentrations found in bacteria, and to a lesser extent in other organisms.[3][4] Their presence in higher organisms is often a result of dietary intake or the metabolic activity of symbiotic microbiota.[5][6]

Bacteria

Bacteria are the most prolific producers of BCFAs, where these molecules are major components of their cell membranes.[7][8] Gram-positive bacteria, in particular, have a high abundance of BCFAs, which play a crucial role in maintaining membrane fluidity and adapting to environmental stress.[7][9] Common types found in bacteria are iso- and anteiso-BCFAs, which have a methyl group on the penultimate (n-2) or antepenultimate (n-3) carbon, respectively.[2][10] For instance, Bacillus subtilis and Listeria monocytogenes have cell walls rich in BCFAs, with some studies suggesting they can constitute over 75% and 90% of the total fatty acid profile, respectively.[10][11]

Ruminant Animals and Dairy Products

Ruminant animals such as cows, sheep, and goats are a significant dietary source of BCFAs for humans.[12] These animals acquire BCFAs through the digestion of rumen bacteria. Consequently, BCFAs are present in their meat and milk.[9][13] Dairy products, including milk, butter, and cheese, are among the richest sources of BCFAs in the human diet.[5] The carbon chain length of BCFAs in ruminant milk fat is predominantly between C13 to C17.[12]

Marine Organisms

Various marine organisms contain BCFAs as part of their lipid composition.[14][15] These fatty acids can serve as biomarkers in marine ecosystems. Toothed whales, for instance, have the ability to produce isovaleric acid from BCFAs and store high quantities of wax esters and BCFAs in their blubber, which is thought to be an adaptation for deep diving.[16]

Plants

The occurrence of BCFAs in plants is less common compared to bacteria. However, some plant species do synthesize these fatty acids. For example, anteiso-fatty acids have been identified in Brussels sprouts.[17] In certain plants like those in the Solanaceae family, branched-chain acyl groups derived from amino acids are incorporated into specialized metabolites.[3]

Human Sources

In humans, BCFAs are found in various tissues and fluids. Vernix caseosa, the waxy substance covering the skin of newborns, is notably rich in BCFAs.[3][9] They are also present in the gastrointestinal tract of healthy infants, breast milk, adipose tissue, and serum.[1][2][13] The presence of BCFAs in the gut is believed to play a role in the development of the intestinal microbiota.[3]

Distribution of Branched-Chain Fatty Acids

The distribution of BCFAs varies significantly across different organisms and even within different tissues of the same organism. The two primary forms are iso- and anteiso-BCFAs.

Table 1: Quantitative Distribution of BCFAs in Various Natural Sources

| Source | Organism/Product | BCFA Content (% of Total Fatty Acids) | Predominant BCFA Types | Reference(s) |

| Bacteria | Bacillus subtilis | >75% | iso and anteiso | [10] |

| Listeria monocytogenes | >90% | anteiso-C15:0, anteiso-C17:0, iso-C15:0 | [11][18] | |

| Staphylococcus aureus | 44-63% | iso and anteiso | [7] | |

| Ruminant Products | Cow's Milk | 2-6% | ai17:0, i17:0, ai15:0, i15:0 | [5] |

| Sheep's Milk | ~4.5 g/100g of total FAME | - | [5] | |

| Mutton Fat | Varies, contributes to odor | - | [3] | |

| Human | Vernix Caseosa | High concentration | iso and anteiso | [3][9] |

| Human Milk | ~0.4% | - | [5] | |

| Animals | Hamster (skin surface lipids) | 38-53% | iso and anteiso | [19] |

| Rat (skin surface lipids) | 32% | iso and anteiso | [19] | |

| Mouse (skin surface lipids) | 25% | iso and anteiso | [19] | |

| Rabbit (skin surface lipids) | 3% | iso and anteiso | [19] | |

| Plants | Brussels Sprouts | Trace amounts | anteiso-C15:0, anteiso-C17:0 | [17] |

Biosynthesis of Branched-Chain Fatty Acids

The primary pathway for BCFA synthesis is linked to the catabolism of branched-chain amino acids (BCAAs) – valine, leucine, and isoleucine.[7][13] This process is well-characterized in bacteria.

The biosynthesis starts with the conversion of BCAAs to their corresponding α-keto acids by a branched-chain amino acid transaminase (BCAT).[11][18] These α-keto acids are then oxidatively decarboxylated by a branched-chain α-keto acid dehydrogenase (BKD) complex to form branched-chain acyl-CoA primers.[11][20] These primers, such as isobutyryl-CoA, isovaleryl-CoA, and 2-methylbutyryl-CoA, are subsequently elongated by the fatty acid synthase (FASII) system to produce the final BCFA.[18]

-

Isoleucine is the precursor for anteiso-BCFAs.[18]

-

Leucine and Valine are the precursors for iso-BCFAs.[18]

Experimental Protocols for BCFA Analysis

The analysis of BCFAs typically involves lipid extraction, derivatization to fatty acid methyl esters (FAMEs), and subsequent analysis by chromatography coupled with mass spectrometry.

Lipid Extraction

A modified Bligh-Dyer or Folch method is commonly used for total lipid extraction from biological samples.

Protocol:

-

Homogenize the sample (e.g., tissue, cells, food) in a chloroform (B151607):methanol (B129727) mixture (typically 2:1, v/v).

-

Add water or a saline solution to induce phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform layer, containing the lipids, is collected.

-

The solvent is evaporated under a stream of nitrogen to yield the total lipid extract.

Fatty Acid Methyl Ester (FAME) Preparation

For gas chromatography analysis, the fatty acids in the lipid extract are derivatized to their more volatile methyl esters.

Protocol:

-

Resuspend the dried lipid extract in a known volume of a solvent like toluene.

-

Add a methanolic solution of a strong acid (e.g., HCl or H₂SO₄) or base (e.g., KOH or NaOCH₃). Boron trifluoride in methanol is also commonly used.[21]

-

Incubate the mixture at a specific temperature (e.g., 55-100°C) for a defined period (e.g., 1-3 hours) to facilitate transesterification.[21]

-

After cooling, add water and a non-polar solvent (e.g., hexane) to extract the FAMEs.

-

Collect the upper organic layer containing the FAMEs and dry it, for instance, over anhydrous sodium sulfate.

-

The solvent is evaporated, and the FAMEs are redissolved in a suitable solvent for injection into the chromatograph.

Chromatographic Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) or a flame ionization detector (FID) is the most common technique for separating and identifying BCFAs.[19][22] Ultra-high performance liquid chromatography-mass spectrometry (UHPLC-MS) is also an effective method.[23]

GC-MS/FID Protocol:

-

Inject the FAME sample into a GC equipped with a suitable capillary column (e.g., a polar BPX-70 or a non-polar SP-2560).[22][24]

-

Use a temperature-programmed oven to separate the FAMEs based on their boiling points and polarity.

-

The separated FAMEs are detected by FID for quantification or by MS for identification based on their mass spectra and fragmentation patterns.

-

Identification of BCFA isomers (iso and anteiso) is confirmed by comparing their retention times and mass spectra with authentic standards.[21][22]

Conclusion

Branched-chain fatty acids are a unique class of lipids with a widespread natural distribution, particularly in the microbial world. Their presence in the human diet, primarily through the consumption of dairy and ruminant products, and their endogenous roles in organisms from bacteria to humans, underscore their biological significance. Understanding their sources, distribution, and biosynthesis is crucial for research in nutrition, microbiology, and drug development. The methodologies outlined in this guide provide a framework for the accurate analysis of BCFAs, facilitating further exploration into their physiological functions and potential therapeutic applications.

References

- 1. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. researchgate.net [researchgate.net]

- 3. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Branching Out: Alterations in Bacterial Physiology and Virulence Due to Branched-Chain Amino Acid Deprivation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. mdpi.com [mdpi.com]

- 14. Fatty acids from lipids of marine organisms: molecular biodiversity, roles as biomarkers, biologically active compounds, and economical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tripod.brynmawr.edu [tripod.brynmawr.edu]

- 16. Toothed whale - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Distribution of branched-chain fatty acid in the skin surface lipid of laboratory animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Branched-chain fatty acid content of foods and estimated intake in the USA | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of Methyl 10-methylheptadecanoate in Microbial Physiology

This technical guide delves into the role of this compound, a branched-chain fatty acid methyl ester, in the intricate world of microbial physiology. While specific research on this particular molecule is limited, its classification as an iso-branched-chain fatty acid allows for a comprehensive understanding of its function by examining the broader class of these lipids. Branched-chain fatty acids (BCFAs) are pivotal components of the cell membranes of many bacterial species, playing a crucial role in their survival, adaptation, and interaction with the environment.

Core Concepts: Branched-Chain Fatty Acids in Microbial Membranes

This compound is the methyl ester of 10-methylheptadecanoic acid, an iso-branched-chain fatty acid. In bacteria, BCFAs, including iso- and anteiso- forms, are major constituents of membrane lipids.[1][2][3] These fatty acids are not merely structural components; they are critical for maintaining the fluidity and integrity of the cell membrane, especially in response to environmental stressors.[4][5][6]

The position of the methyl group in BCFAs significantly influences their physical properties. Anteiso-BCFAs, with a methyl group on the antepenultimate carbon, are more effective at increasing membrane fluidity compared to their iso- counterparts, which have a methyl group on the penultimate carbon.[7] This is because the methyl group in the anteiso position causes a greater disruption in the packing of the acyl chains.[7] The ability of bacteria to modulate the ratio of different BCFAs in their membranes is a key mechanism for adapting to changes in temperature and pH.[8] For instance, some bacteria increase their proportion of anteiso-fatty acids to thrive in low-temperature environments.[7]

Biosynthesis of Branched-Chain Fatty Acids

The biosynthesis of BCFAs in bacteria shares many steps with the synthesis of straight-chain fatty acids, primarily differing in the initial priming step. The process involves the repeated condensation of malonyl-CoA with a branched-chain primer.[1][2] The primers for iso- and anteiso-fatty acids are derived from the branched-chain amino acids valine, leucine, and isoleucine.

Below is a diagram illustrating the general pathway for the biosynthesis of branched-chain fatty acids.

References

- 1. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [PDF] Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. | Semantic Scholar [semanticscholar.org]

- 3. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]

- 5. avantiresearch.com [avantiresearch.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

Methodological & Application

Application Note and Protocol: Analysis of Methyl 10-methylheptadecanoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. Fatty acids are often analyzed by GC-MS after conversion to their more volatile fatty acid methyl ester (FAME) derivatives.[1][2][3] Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester. This document provides a detailed protocol for the analysis of this compound using GC-MS, covering sample preparation, instrumentation, and data analysis.

Experimental Protocols:

The analysis of this compound by GC-MS involves three primary stages: lipid extraction, derivatization to its methyl ester, and GC-MS analysis.

1. Lipid Extraction (from a biological matrix)

This protocol is a general guideline and may need optimization based on the specific sample matrix.

-

Materials:

-

Chloroform

-

Deionized water

-

Glass centrifuge tubes

-

Homogenizer

-

Nitrogen gas evaporator

-

-

Procedure:

-

Accurately weigh approximately 50 mg of the sample into a glass centrifuge tube.

-

Add a known amount of internal standard to the sample.

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution and homogenize the sample.[1]

-

Vortex the mixture for 2 minutes.

-

Add 0.5 mL of deionized water to induce phase separation.[1]

-

Centrifuge at 3000 x g for 10 minutes to separate the layers.

-

Carefully transfer the lower organic layer (containing lipids) to a new glass tube.[1]

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.[1]

-

2. Derivatization to Fatty Acid Methyl Ester (FAME)

This step converts the extracted fatty acids into their corresponding methyl esters.

-

Materials:

-

2% Sulfuric acid in methanol[6]

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate (B86663)

-

-

Procedure:

-

Add 2 mL of 2% sulfuric acid in methanol to the dried lipid extract.[6]

-

Seal the tube and heat at 55°C for 16 hours in a heating block or water bath.[6]

-

Allow the tube to cool to room temperature.

-

Add 3 mL of saturated sodium bicarbonate solution to neutralize the reaction.

-

Add 5 mL of hexane and vortex for 1 minute to extract the FAMEs.[6]

-

Centrifuge at 3000 x g for 5 minutes.

-

Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Transfer the dried hexane extract to a GC vial for analysis.

-

3. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Typical GC-MS Parameters:

| Parameter | Value |

| Gas Chromatograph | |

| Column | BPX70 capillary column (60 m x 0.32 mm x 0.25 µm) or similar |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Oven Program | Initial temperature 60°C for 1 min, ramp to 170°C at 50°C/min, hold for 6 min, ramp to 200°C at 2.5°C/min, hold for 3 min, ramp to 222°C at 10°C/min, hold for 8.7 min, and then ramp to 255°C at 50°C/min and hold for 1 min.[7] |

| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI)[1] |

| Ionization Energy | 70 eV[1] |

| Mass Range | m/z 50-550 |

| Ion Source Temp. | 230 °C |

| Transfer Line Temp. | 280 °C |

| MS Mode | Full Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis |

Data Presentation:

Quantitative analysis of this compound would involve creating a calibration curve using standards of known concentrations. The peak area of the analyte is compared to the peak area of the internal standard for accurate quantification.

Table 1: Example Quantitative Data for this compound

| Sample ID | Concentration (µg/mL) | Peak Area (Analyte) | Peak Area (Internal Standard) | Calculated Concentration (µg/mL) |

| Standard 1 | 1.0 | 15,234 | 145,876 | 1.0 |

| Standard 2 | 5.0 | 76,170 | 146,123 | 5.0 |

| Standard 3 | 10.0 | 151,987 | 145,543 | 10.0 |

| Standard 4 | 25.0 | 380,234 | 146,001 | 25.0 |

| Standard 5 | 50.0 | 758,987 | 145,789 | 50.0 |

| Sample A | - | 112,456 | 145,998 | 7.7 |

| Sample B | - | 256,789 | 146,110 | 17.6 |

Mandatory Visualization:

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. High-Resolution GC Analyses of Fatty Acid Methyl Esters (FAMEs) [restek.com]

- 3. shimadzu.com [shimadzu.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural characterization of saturated branched chain fatty acid methyl esters by collisional dissociation of molecular ions generated by electron ionization - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol for the Quantitative Analysis of Methyl 10-methylheptadecanoate in Soil Samples

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 10-methylheptadecanoate is a branched-chain fatty acid methyl ester that can be found in various environmental matrices, including soil. Its presence and concentration can be of interest in several research fields, including microbial ecology, environmental science, and geochemistry, where it may serve as a biomarker. This document provides a detailed protocol for the quantitative analysis of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The method involves the extraction of lipids, including this compound, from soil samples using an organic solvent mixture. The extracted lipids are then concentrated and analyzed by GC-MS. Quantification is achieved by using an internal standard and creating a calibration curve with known concentrations of a this compound standard.

Materials and Reagents

-

Solvents (HPLC or GC grade): Dichloromethane (DCM), Methanol (MeOH), n-Hexane, Acetone

-

Internal Standard: Methyl heptadecanoate (C17:0 methyl ester) or other suitable non-naturally occurring fatty acid methyl ester.

-

Standard: this compound

-

Reagents: Anhydrous sodium sulfate (B86663), Nitrogen gas (high purity)

-

Equipment:

-

Gas Chromatograph with Mass Spectrometer (GC-MS)

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

Vortex mixer

-

Analytical balance

-

Glassware: centrifuge tubes, vials, pipettes, flasks

-

Experimental Protocols

Soil Sample Preparation

-

Air-dry the soil samples to a constant weight and sieve them through a 2 mm mesh to remove large debris and ensure homogeneity.

-

Accurately weigh approximately 10 g of the dried and sieved soil into a glass centrifuge tube.

-

Record the exact weight of the soil sample for final concentration calculations.

Lipid Extraction

-

To the 10 g soil sample in the centrifuge tube, add a known amount of the internal standard solution (e.g., 100 µL of a 10 µg/mL solution of Methyl heptadecanoate in methanol).

-

Add 20 mL of a dichloromethane:methanol (2:1, v/v) solvent mixture to the tube.

-

Vortex the mixture vigorously for 2 minutes to ensure thorough mixing.

-

Place the tube in a sonicator bath for 15 minutes to enhance the extraction efficiency.

-

Centrifuge the sample at 2500 rpm for 10 minutes to separate the soil particles from the solvent extract.

-

Carefully decant the supernatant (the solvent extract) into a clean flask.

-

Repeat the extraction process (steps 2-6) two more times with fresh solvent.

-

Combine all the solvent extracts.

Extract Concentration and Cleanup

-

Pass the combined extract through a funnel containing anhydrous sodium sulfate to remove any residual water.

-

Concentrate the extract to a volume of approximately 1 mL using a rotary evaporator or a gentle stream of nitrogen.

-

The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

The analysis of fatty acid methyl esters is typically performed using a GC-MS system.[1][2]

-

Gas Chromatograph (GC) Conditions (Example):

-

Column: DB-5ms (30 m x 0.25 mm ID x 0.25 µm film thickness) or equivalent non-polar column.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.[3]

-

Inlet Temperature: 280 °C.[2]

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes.

-

Ramp to 150 °C at 10 °C/min.

-

Ramp to 250 °C at 5 °C/min.

-

Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

-

-

-

Mass Spectrometer (MS) Conditions (Example):

-

Ion Source Temperature: 230 °C.

-

Interface Temperature: 280 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-550.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions for this compound and the internal standard. PubChem provides mass spectrometry data for this compound, which can be used to identify characteristic ions.[4]

-

Quantification

-

Calibration Curve: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard. Analyze these standards using the same GC-MS method.

-

Data Analysis:

-

Identify the peaks corresponding to this compound and the internal standard in the chromatograms based on their retention times.

-

Integrate the peak areas for the target analyte and the internal standard.

-

Calculate the ratio of the peak area of this compound to the peak area of the internal standard.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the this compound standards.

-

Determine the concentration of this compound in the soil extract from the calibration curve.

-

-

Final Calculation: Calculate the final concentration of this compound in the soil sample (e.g., in µg/g of dry soil) by accounting for the initial weight of the soil sample and the volume of the final extract.

Data Presentation

The quantitative data should be summarized in a clear and structured table.

| Sample ID | Soil Weight (g) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration in Extract (µg/mL) | Concentration in Soil (µg/g) |

| Soil A | 10.05 | 150,000 | 300,000 | 5.2 | 0.52 |

| Soil B | 9.98 | 250,000 | 310,000 | 8.5 | 0.85 |

| Soil C | 10.12 | 75,000 | 290,000 | 2.6 | 0.26 |

Note: The data presented in this table are for illustrative purposes only and do not represent actual experimental results.

Visualization of the Experimental Workflow

Caption: Workflow for the quantitative analysis of this compound in soil.

Discussion

This protocol provides a general framework for the quantitative analysis of this compound in soil. The specific parameters for extraction and GC-MS analysis may need to be optimized depending on the soil type, expected concentration range of the analyte, and the available instrumentation. It is crucial to include appropriate quality control samples, such as method blanks and spiked samples, to ensure the accuracy and reliability of the results. While this protocol is tailored for this compound, the principles can be adapted for the analysis of other fatty acid methyl esters in soil.[1][5] The use of an internal standard is critical for accurate quantification, as it compensates for variations in extraction efficiency and injection volume.[6]

References

- 1. Determination of fatty acids in soil samples by gas chromatography with mass spectrometry coupled with headspace solid-phase microextraction using a homemade sol-gel fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijpras.com [ijpras.com]

- 3. mdpi.com [mdpi.com]

- 4. This compound | C19H38O2 | CID 554139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

Application Notes and Protocols: Utilizing Methyl 10-methylheptadecanoate as an Internal Standard for FAME Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The accurate quantification of fatty acid methyl esters (FAMEs) by gas chromatography (GC) is crucial in various fields, including biofuel development, food science, and clinical diagnostics. The use of an internal standard (IS) is a widely accepted practice to ensure the precision and accuracy of chromatographic analysis by correcting for variations in sample preparation, injection volume, and instrument response. An ideal internal standard should be a compound that is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed.

Methyl 10-methylheptadecanoate, a branched-chain fatty acid methyl ester, serves as an excellent internal standard for FAME analysis. Its branched structure ensures that it is unlikely to be present in most biological and industrial samples, thus preventing interference with endogenous fatty acids. Its physicochemical properties are similar to other FAMEs, leading to comparable behavior during extraction and chromatographic separation. This document provides detailed application notes and protocols for the effective use of this compound as an internal standard in FAME analysis.

Rationale for Using a Branched-Chain Internal Standard

Straight-chain odd-carbon number fatty acids like heptadecanoic acid (C17:0) are commonly used as internal standards. However, these can sometimes be found in trace amounts in certain samples, such as dairy products and some microorganisms, leading to inaccurate quantification. The use of a branched-chain FAME like this compound minimizes the risk of co-elution with naturally occurring fatty acids, thereby enhancing the reliability of the analysis, especially in complex matrices.

Experimental Protocols

Materials and Reagents

-

This compound (CAS No. 2490-25-7), >98% purity[1]

-

Hexane (B92381) (GC grade)

-

Methanol (anhydrous, GC grade)

-

Chloroform (B151607) (GC grade)

-

Sodium hydroxide (B78521) (NaOH)

-

Boron trifluoride-methanol solution (14% BF3 in methanol)

-

Saturated sodium chloride (NaCl) solution

-

Anhydrous sodium sulfate (B86663) (Na2SO4)

-

Sample containing lipids for FAME analysis

-

Glassware: screw-cap test tubes, volumetric flasks, pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) and a suitable capillary column (e.g., polar capillary column like those that meet USP G1, G2, and G9 requirements)[2]

Preparation of Internal Standard Stock Solution

-

Accurately weigh approximately 25 mg of this compound.[1]

-

Dissolve it in hexane in a 25 mL volumetric flask to obtain a stock solution of approximately 1 mg/mL.

-

Store the stock solution at -20°C in a tightly sealed vial to prevent solvent evaporation.

Sample Preparation: Lipid Extraction and Transesterification

This protocol is a general guideline and may need to be optimized based on the specific sample matrix.

-

Lipid Extraction (Folch Method):

-

Homogenize a known amount of the sample (e.g., 100 mg of tissue or 1 mL of bio-oil).

-

Add 20 volumes of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

-

Agitate for 20 minutes.

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge to separate the phases. The lower chloroform layer contains the lipids.

-

Carefully transfer the lower chloroform layer to a clean tube.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Transesterification:

-

To the dried lipid extract, add a precise volume of the this compound internal standard stock solution. The amount should be chosen to yield a peak area that is within the range of the peak areas of the major FAMEs in the sample. A starting point is to add an amount of IS that is approximately 5-10% of the estimated total lipid content.

-

Add 2 mL of 0.5 M NaOH in methanol.

-

Heat the mixture at 80°C for 10 minutes in a sealed tube.

-

Cool the tube to room temperature.

-

Add 2 mL of 14% BF3 in methanol.

-

Heat again at 80°C for 10 minutes.

-

Cool to room temperature.

-

Add 2 mL of hexane and 1 mL of saturated NaCl solution.

-

Vortex thoroughly and centrifuge to separate the phases.

-

The upper hexane layer contains the FAMEs and the internal standard.

-

Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

The sample is now ready for GC analysis.

-

Gas Chromatography (GC) Conditions

The following are typical GC conditions for FAME analysis and may require optimization for specific instruments and columns.

| Parameter | Value |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Polar capillary column (e.g., BPX70, 30 m x 0.25 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min) |

| Injector Temperature | 250°C |

| Detector Temperature | 280°C |

| Oven Program | Initial temperature 100°C, hold for 2 min, ramp at 5°C/min to 240°C, hold for 10 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 (can be adjusted based on sample concentration) |

Data Presentation

The quantitative data should be summarized in a structured table for easy comparison and analysis.

| FAME Identity | Retention Time (min) | Peak Area | Response Factor (RF) | Concentration (mg/g sample) |

| This compound (IS) | tR(IS) | AIS | 1.00 (by definition) | CIS (known) |

| Methyl Palmitate (C16:0) | tR(1) | A1 | RF1 | C1 |

| Methyl Oleate (C18:1) | tR(2) | A2 | RF2 | C2 |

| ... | ... | ... | ... | ... |

| Methyl Stearate (C18:0) | tR(n) | An | RFn | Cn |

Calculation of FAME Concentration:

The concentration of each FAME can be calculated using the following formula:

Cx = (Ax / AIS) * (CIS / Wsample) * (1 / RFx)

Where:

-

Cx = Concentration of the FAME of interest

-

Ax = Peak area of the FAME of interest

-

AIS = Peak area of the internal standard (this compound)

-

CIS = Amount of internal standard added (in mg)

-

Wsample = Weight of the initial sample (in g)

-

RFx = Response factor of the FAME of interest relative to the internal standard.

Note on Response Factors: For accurate quantification, the response factors for each FAME relative to this compound should be determined by analyzing a standard mixture containing known concentrations of each FAME and the internal standard.

Mandatory Visualization

Caption: Experimental workflow for FAME analysis using an internal standard.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of fatty acid methyl esters. Its unique branched structure minimizes the risk of analytical interference, making it particularly suitable for the analysis of complex biological and industrial samples. The detailed protocols and guidelines presented in this document will aid researchers, scientists, and drug development professionals in achieving accurate and reproducible results in their FAME analysis.

References

Application Note: Derivatization of 10-Methylheptadecanoic Acid for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of fatty acids. However, the direct analysis of free fatty acids, such as the branched-chain fatty acid 10-methylheptadecanoic acid, is challenging. Their inherent low volatility and the polar nature of the carboxylic acid group lead to poor chromatographic peak shape and potential interactions with the GC column's stationary phase, resulting in inaccurate quantification.[1][2] To overcome these limitations, a derivatization step is essential. This process converts the polar carboxyl group into a less polar and more volatile functional group, making the analyte amenable to GC analysis.[1][3]

The most common derivatization strategies for fatty acids are esterification, typically to form fatty acid methyl esters (FAMEs), and silylation to form trimethylsilyl (B98337) (TMS) esters.[1][2] This application note provides detailed protocols for these two primary methods for the derivatization of 10-methylheptadecanoic acid, along with typical GC-MS parameters for subsequent analysis.

Derivatization Methodologies

1. Acid-Catalyzed Esterification (FAME Synthesis)